3-(1,3-Dioxan-2-Yl)Propiophenone
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Overview
Description
3-(1,3-Dioxan-2-Yl)Propiophenone: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is characterized by the presence of a dioxane ring attached to a propiophenone structure. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbonyl Compounds and 1,3-Propanediol: 3-(1,3-Dioxan-2-Yl)Propiophenone can be synthesized by reacting carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing toluene and using a Dean-Stark apparatus to continuously remove water from the reaction mixture.
Ethyl Orthoformate and 1,3-Propanediol: Another method involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted dioxane derivatives
Scientific Research Applications
Chemistry: 3-(1,3-Dioxan-2-Yl)Propiophenone is used as a building block in organic synthesis, particularly in the preparation of complex molecules and as a protecting group for carbonyl compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require stable cyclic structures .
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-Yl)Propiophenone involves its ability to act as a protecting group for carbonyl compounds, thereby preventing unwanted reactions during synthetic processes . The dioxane ring provides stability and resistance to nucleophiles and bases, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
- 3-(1,3-Dioxolane-2-Yl)Propiophenone
- 3-(1,3-Dioxane-2-Yl)Acetophenone
- 3-(1,3-Dioxane-2-Yl)Benzophenone
Uniqueness: 3-(1,3-Dioxan-2-Yl)Propiophenone is unique due to its specific dioxane ring structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to act as a versatile protecting group and its applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(11-5-2-1-3-6-11)7-8-13-15-9-4-10-16-13/h1-3,5-6,13H,4,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMLPRAKMUDLCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570021 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167644-49-7 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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